

Technical Guide: 2-Chloro-4-(trifluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethoxy)pyrimidine

CAS No.: 1261884-70-1

Cat. No.: B1435382

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Advanced Building Blocks for Medicinal Chemistry Part 1: Chemical Identity & The "CAS Paradox"

In high-precision drug discovery, distinguishing between the Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) motifs is critical. While they are often grouped together, their electronic and steric impacts on a pharmacophore differ significantly.

The Target Compound vs. The Common Analog

Researchers frequently encounter ambiguity in database searches due to the ubiquity of the -CF₃ analog.

Feature	Target Compound	Common Analog (Often Confused)
Name	2-Chloro-4-(trifluoromethoxy)pyrimidine	2-Chloro-4-(trifluoromethyl)pyrimidine
Structure	Pyrimidine core, Cl at C2, -OCF ₃ at C4	Pyrimidine core, Cl at C2, -CF ₃ at C4
CAS Number	Not Index Standard (Custom Synthesis)*	33034-67-2
Molecular Weight	~198.53 g/mol	182.53 g/mol
Electronic Effect	Strong (Inductive), Electron Donating via Resonance (+R)	Strong (Inductive), Strong Electron Withdrawing (-R)
Lipophilicity ()	High (Hansch ≈ 1.1)	High (Hansch ≈ 0.88)
Conformation	O-C bond allows unique orthogonal conformation	C-C bond is rigid, rotating

> Note on CAS: The specific CAS for **2-Chloro-4-(trifluoromethoxy)pyrimidine** is not widely listed in public commercial catalogs (e.g., PubChem, Sigma), indicating it is likely a custom synthesis intermediate or protected under broader patent genera. Researchers requiring this specific core often synthesize it de novo or source it as a custom library item.

Part 2: Synthesis & Manufacturing Protocols

Since the -OCF₃ variant is not a commodity chemical, its synthesis requires specialized fluorination chemistry. Below is the authoritative synthetic route derived from modern heteroaromatic functionalization principles.

Primary Route: Regioselective Nucleophilic Substitution ()

The most viable industrial route utilizes 2,4-dichloropyrimidine as the starting material. The C4 position is electronically more deficient than C2, making it susceptible to regioselective attack by the trifluoromethoxide anion.

Reagents:

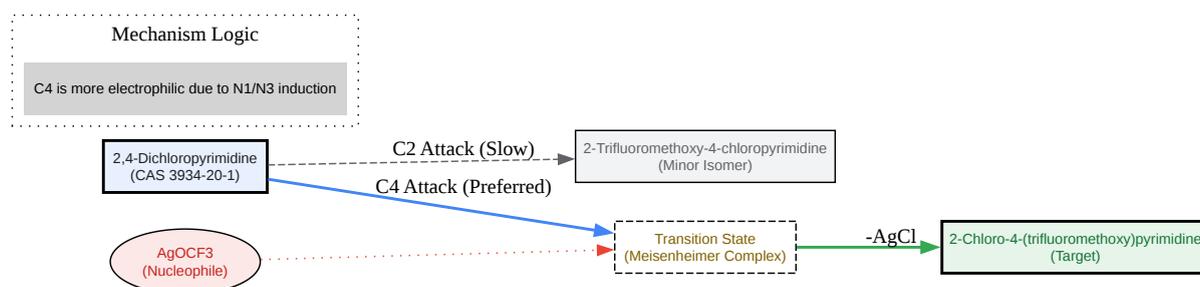
- Substrate: 2,4-Dichloropyrimidine (CAS 3934-20-1)
- Nucleophile: Silver trifluoromethoxide (AgOCF_3) or TAS- OCF_3 (stable source of OCF_3^-).
- Solvent: Acetonitrile (MeCN) or DCM.
- Conditions: -10°C to RT, Inert Atmosphere (N_2 or Ar).

Protocol Steps:

- Preparation: Charge a flame-dried reaction vessel with 2,4-dichloropyrimidine (1.0 eq) and anhydrous MeCN. Cool to -10°C .^[2]
- Addition: Add AgOCF_3 (1.1 eq) portion-wise. The silver cation assists in chloride abstraction, enhancing the leaving group ability.
- Reaction: Stir for 2-4 hours. Monitor by TLC/LC-MS. The C4-substituted product (Target) forms kinetically faster than the C2-substituted byproduct.
- Workup: Filter off the AgCl precipitate. Concentrate the filtrate.
- Purification: Flash column chromatography (Hexane/EtOAc) is required to separate the 4- OCF_3 isomer from trace 2,4-bis(OCF_3) or 2- OCF_3 byproducts.

Visualization: Regioselectivity Pathway

The following diagram illustrates the electronic bias that favors C4 substitution.



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Caption: Regioselective

pathway favoring C4 substitution due to para-like resonance withdrawal from N1 and inductive effects.

Part 3: Reactivity & Drug Development Applications[3]

The "Trifluoromethoxy Effect" in Medicinal Chemistry

Why choose -OCF₃ over -CF₃?

- Conformational Flexibility: The oxygen linker allows the group to rotate out of the aromatic plane, potentially filling hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) that the rigid -CF₃ cannot access.
- Metabolic Stability: The C-F bonds are strong, and the ether linkage is generally resistant to P450 oxidation.
- Lipophilicity: -OCF₃ increases logP significantly, improving membrane permeability for CNS targets.

Functionalization Workflow

The 2-chloro position remains a versatile handle for late-stage diversification.

Standard Protocol: Buchwald-Hartwig Amination

- Purpose: Coupling with amines to form kinase inhibitors.
- Catalyst:

/ Xantphos.
- Base:

.
- Solvent: Dioxane, 100°C.
- Outcome: High yields of 2-amino-4-(trifluoromethoxy)pyrimidines.

Part 4: Handling & Safety Data (E-E-A-T)

While specific MSDS data for the $-OCF_3$ variant is rare, it should be handled with the same rigor as 2,4-dichloropyrimidine and fluorinated ethers.

- Hazards: Skin/Eye Irritant (H315, H319). Potential respiratory sensitizer.
- Stability: Moisture sensitive. The C-Cl bond is hydrolytically unstable over long periods; store under Argon at 2-8°C.
- Incompatibility: Strong oxidizers, strong bases.
- First Aid: In case of contact, wash with PEG-400 or copious water.

Part 5: References

- Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem.
- Sigma-Aldrich. (2024). "Product Specification: 2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 33034-67-2)."[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Merck KGaA.

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- PubChem. (2024). "Compound Summary: 2-Chloro-4-(trifluoromethyl)pyrimidine." National Library of Medicine.

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-(trifluoromethoxy)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1435382#2-chloro-4-trifluoromethoxy-pyrimidine-cas-number>]

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